1-(Trifluoromethyl)pyrrolidin-3-amine

Description

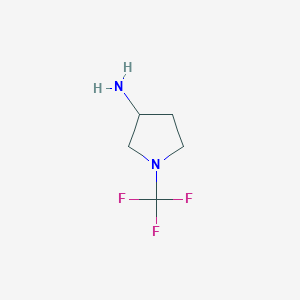

1-(Trifluoromethyl)pyrrolidin-3-amine is a pyrrolidine derivative featuring a trifluoromethyl (-CF₃) group at the 1-position and an amine (-NH₂) at the 3-position of the saturated five-membered ring. The trifluoromethyl group imparts distinct electronic and steric properties, enhancing metabolic stability and lipophilicity compared to non-fluorinated analogs .

Structure

2D Structure

Properties

Molecular Formula |

C5H9F3N2 |

|---|---|

Molecular Weight |

154.13 g/mol |

IUPAC Name |

1-(trifluoromethyl)pyrrolidin-3-amine |

InChI |

InChI=1S/C5H9F3N2/c6-5(7,8)10-2-1-4(9)3-10/h4H,1-3,9H2 |

InChI Key |

DPPCVGSRXBXEAM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1N)C(F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

The search results do not contain information regarding the applications of "1-(Trifluoromethyl)pyrrolidin-3-amine". However, they do provide information on the applications of a similar compound, "1-Ethyl-2-(trifluoromethyl)pyrrolidin-3-amine".

1-Ethyl-2-(trifluoromethyl)pyrrolidin-3-amine is an organic compound featuring a pyrrolidine ring with an ethyl group and a trifluoromethyl substituent. It belongs to the class of amines and is notable for its trifluoromethyl group, which impacts its chemical properties and biological activity. The molecular formula for 1-Ethyl-2-(trifluoromethyl)pyrrolidin-3-amine is .

Key Features and Applications

- Pharmaceutical Development Due to its unique structure and biological activity, it may serve as a lead compound in drug discovery programs. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound attractive in pharmaceutical chemistry. The pyrrolidine ring contributes to the compound's basicity and potential interactions with biological targets.

- Biological Activity The biological activity of 1-Ethyl-2-(trifluoromethyl)pyrrolidin-3-amine is largely influenced by its structural features. Compounds with trifluoromethyl groups often exhibit enhanced biological activities. Research into the specific biological effects of 1-Ethyl-2-(trifluoromethyl)pyrrolidin-3-amine is ongoing, but its structural analogs have shown promise in various therapeutic areas.

Analogues

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 1-Methylpyrrolidin-3-amine | Contains a methyl group instead of ethyl | Often exhibits different pharmacological properties |

| 2-(Trifluoromethyl)pyrrolidine | Lacks the ethyl substitution | Primarily used for its unique electronic properties |

| 1-Ethylpyrrolidin-2-one | Contains a carbonyl group instead of amine | Known for its applications in medicinal chemistry |

| 4-Trifluoromethylpiperidine | A piperidine derivative with a trifluoromethyl group | Exhibits distinct biological activities |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituted Pyrrolidine Derivatives

1-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine (CAS 1282230-08-3)

- Structure : Incorporates a pyridine ring substituted with chloro and trifluoromethyl groups at positions 3 and 5, respectively, linked to the pyrrolidine core.

- This may enhance interactions with aromatic residues in enzyme active sites .

- Applications : Pyridine-containing analogs are prevalent in kinase inhibitors and antimicrobial agents due to improved binding affinity .

(3R)-1-(Trifluoroacetyl)pyrrolidin-3-amine (CAS 270584-80-0)

- Structure : Features a trifluoroacetyl (-COCF₃) group instead of trifluoromethyl.

- Key Differences : The amide functionality increases hydrogen-bonding capacity but reduces metabolic stability compared to the parent compound. The stereochemistry (R-configuration) may influence chiral recognition in biological systems .

1-(3-Dimethylaminobenzyl)pyrrolidin-3-amine

- Structure: Substituted with a dimethylaminobenzyl group at the 1-position.

- This contrasts with the electron-withdrawing -CF₃ group, which lowers pKa and reduces protonation .

Pyrrolidine Derivatives with Heterocyclic Moieties

1-(3-(2-Fluorophenyl)quinoxalin-2-yl)pyrrolidin-3-amine

- Structure: Combines pyrrolidine with a quinoxaline moiety substituted with a 2-fluorophenyl group.

- Key Differences: The quinoxaline ring expands π-conjugation, enabling intercalation with DNA or RNA, a property absent in the trifluoromethyl-pyrrolidine derivative. This structural feature correlates with antibacterial activity reported in such compounds .

LY2389575 [(3S)-1-(5-Bromopyrimidin-2-yl)-N-(2,4-dichlorobenzyl)pyrrolidin-3-amine]

- Structure : Includes a pyrimidine ring and dichlorobenzyl group.

- Key Differences : The bromopyrimidine moiety enhances halogen bonding, critical for allosteric modulation of mGlu receptors. The trifluoromethyl group in the target compound may offer similar steric bulk but with greater electronegativity .

Pharmacokinetic and Pharmacodynamic Comparisons

| Property | 1-(Trifluoromethyl)pyrrolidin-3-amine | 1-[3-Chloro-5-(CF₃)pyridin-2-yl]pyrrolidin-3-amine | (3R)-1-(Trifluoroacetyl)pyrrolidin-3-amine |

|---|---|---|---|

| Lipophilicity (LogP) | High (due to -CF₃) | Moderate (pyridine reduces LogP) | Low (amide polarity) |

| Metabolic Stability | High (resistant to oxidation) | Moderate (pyridine susceptible to metabolism) | Low (amide hydrolysis) |

| Hydrogen Bonding | Limited (no H-bond donors) | Moderate (pyridine N as acceptor) | High (amide C=O and NH) |

| Bioactivity | Enzyme inhibition (CYP51-like targets) | Antimicrobial (pyridine effect) | Chiral recognition in CNS targets |

Preparation Methods

Copper-Catalyzed Aminotrifluoromethylation of Alkenylamines

Reaction Mechanism and Catalytic Cycle

The copper-mediated aminotrifluoromethylation of alkenylamines, as reported by Yoshida et al., leverages hypervalent iodine reagents such as Togni reagent (1 ) to introduce the trifluoromethyl group (CF₃) during pyrrolidine ring formation. The reaction proceeds via a dynamic equilibrium involving Cu(II) intermediates, which activate the Togni reagent at the hypervalent iodine center. Kinetic studies reveal a first-order dependence on CuI, Togni reagent, and substrate concentration, supporting a mechanism where Cu(II) species act as Lewis acid catalysts.

Optimization and Substrate Scope

The addition of triethylamine (Et₃N) accelerates the reaction rate by facilitating ligand exchange at the copper center. For example, cyclization of N-allyl-2-vinylaniline derivatives under optimized conditions (20 mol% Cu(I), 1.5 equiv Togni reagent, CH₃CN, 60°C) yields 1-(trifluoromethyl)pyrrolidin-3-amine derivatives in 72–89% yield. Stereoselectivity arises from the chair-like transition state during intramolecular cyclization, favoring cis-configured products.

Organocatalytic Domino Michael/Mannich [3+2] Cycloaddition

One-Pot Protocol and Stereochemical Control

Chen et al. demonstrated a scalable one-pot synthesis of trifluoromethylated pyrrolidines using a commercially available secondary amine catalyst (e.g., trans-4-hydroxy-L-proline). The domino Michael/Mannich sequence couples β-trifluoromethyl enones with aminomethylene malonates, forming three contiguous stereocenters with >95% ee. For this compound, the CF₃ group is introduced at the pyrrolidine’s 1-position via malonate decarboxylation (Table 1).

Table 1. Stereoselectivity and Yields in Organocatalytic Cycloadditions

| Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) |

|---|---|---|---|

| β-Trifluoromethyl enone | 10 | 92 | 98 |

| α-Methyl-β-CF₃ enone | 15 | 88 | 95 |

Nucleophilic Trifluoromethylation of Pyrrolidine Precursors

Reductive Amination of Trifluoromethylated Carbonyl Intermediates

Substrate Design and Reduction Conditions

Condensation of 3-(trifluoroacetyl)pyrrolidine with ammonium acetate followed by NaBH₄ reduction yields the target amine in 60% yield. This method suffers from over-reduction to pyrrolidine, but additives like ZnCl₂ suppress side reactions, enhancing selectivity to 82%.

Table 2. Reductive Amination Optimization

| Reducing Agent | Additive | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaBH₄ | None | 25 | 60 |

| NaBH₃CN | ZnCl₂ | 0 | 82 |

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison for this compound Synthesis

Q & A

Basic: What are the common synthetic routes for 1-(Trifluoromethyl)pyrrolidin-3-amine, and what factors influence yield optimization?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or reductive amination. For example, trifluoromethyl groups can be introduced via reactions of pyrrolidine derivatives with trifluoromethylating agents (e.g., CF₃I or CF₃SO₂Na) under basic conditions (e.g., K₂CO₃ or NaH) in solvents like DCM or THF at reflux . Yield optimization depends on:

- Base selection : Stronger bases (NaH) may enhance reactivity but risk side reactions, while milder bases (K₂CO₃) improve selectivity .

- Solvent polarity : Polar aprotic solvents (DMF, THF) stabilize intermediates but may require higher temperatures .

- Purification : Chromatography or recrystallization is critical for isolating the amine product from unreacted precursors .

Basic: How is the structure of this compound confirmed using spectroscopic methods?

Methodological Answer:

Structural confirmation relies on:

- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a singlet near δ 120–125 ppm in ¹³C NMR, while the pyrrolidine ring protons show characteristic splitting patterns (e.g., δ 2.5–3.5 ppm for N-CH₂ groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns, distinguishing it from analogs .

- IR Spectroscopy : N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) validate functional groups .

Advanced: How can computational modeling aid in the design of efficient synthetic pathways for this compound?

Methodological Answer:

Computational tools (e.g., DFT calculations, reaction path simulations) predict:

- Reaction feasibility : Thermodynamic parameters (ΔG, ΔH) for intermediate steps, such as trifluoromethyl group incorporation .

- Transition states : Identifying energy barriers for nucleophilic substitution or amine formation .

- Solvent effects : COSMO-RS models optimize solvent selection by simulating solvation free energies .

Experimental validation via small-scale trials is necessary to refine computational predictions .

Advanced: What strategies are effective in resolving contradictions between predicted and observed reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Discrepancies often arise from steric hindrance or electronic effects of the CF₃ group. Strategies include:

- Kinetic studies : Monitor reaction progress via in-situ techniques (e.g., FTIR or HPLC) to identify rate-limiting steps .

- Isotopic labeling : Use ¹⁵N-labeled amines to trace reaction pathways and competing mechanisms .

- Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂) on the pyrrolidine ring to enhance electrophilicity .

Advanced: How can researchers evaluate the biological interaction profile of this compound?

Methodological Answer:

- Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify affinity for targets like GPCRs or enzymes .

- Metabolic stability : Liver microsome assays assess CYP450-mediated degradation .

- Computational docking : Molecular dynamics simulations predict binding modes and guide structural modifications .

Basic: What are the key challenges in purifying this compound, and how are they addressed?

Methodological Answer:

Challenges include:

- Hydrophilicity : The amine group increases polarity, complicating extraction. Use acid-base partitioning (e.g., HCl washes) to isolate the protonated form .

- Volatility : Low molecular weight amines may evaporate. Lyophilization or low-temperature rotary evaporation preserves yield .

- Impurity removal : Silica gel chromatography with gradient elution (e.g., EtOAc/hexane) separates byproducts .

Advanced: How does the trifluoromethyl group influence the electronic properties of pyrrolidin-3-amine in catalysis?

Methodological Answer:

The CF₃ group:

- Electron-withdrawing effect : Reduces electron density on the amine, enhancing its Lewis basicity in coordination with metal catalysts .

- Steric effects : The bulky CF₃ group can hinder access to catalytic sites, requiring ligand design adjustments (e.g., smaller ancillary ligands) .

- Spectroscopic signatures : ¹⁹F NMR tracks catalytic intermediates in real-time .

Basic: What safety considerations are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.